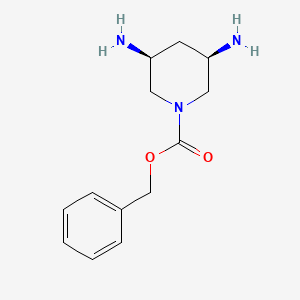

benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is a piperidine derivative characterized by a six-membered piperidine ring with stereospecific amino groups at the 3R and 5S positions and a benzyl carboxylate ester at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been shown to produce high yields of the desired product . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selectivity and efficiency of the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary widely but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions could yield amine derivatives .

Scientific Research Applications

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate has a wide range of applications in scientific research:

Biology: The compound’s unique stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into particular binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate with three analogous piperidine derivatives, focusing on molecular composition, functional groups, and inferred reactivity.

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate

- Structure : Features a hydroxyl (-OH) and methyl (-CH₃) group at the 3S position of the piperidine ring .

- Molecular Formula: C₁₄H₁₉NO₃

- Molar Mass : 249.31 g/mol

- Key Differences: Lacks the 5S-amino group present in the target compound. Higher molar mass due to additional oxygen and methyl substituents.

3-Benzylpiperidine

- Molecular Formula : C₁₂H₁₇N

- Molar Mass : 175.27 g/mol

- Lower molar mass and increased lipophilicity due to the lack of oxygen-containing functional groups.

Benazepril Hydrochloride (Contextual Reference)

- Structure : A benzazepine-based angiotensin-converting enzyme (ACE) inhibitor with a carboxylate ester and ethylcarboxy group .

- Molecular Formula : C₂₄H₂₈N₂O₅·HCl

- Molar Mass : 460.95 g/mol

- Key Differences :

- Benzazepine core vs. piperidine ring.

- Carboxylate and ethylcarboxy groups enable distinct pharmacological activity (e.g., ACE inhibition).

Data Table: Comparative Analysis

Research Findings and Inferences

Solubility: Compared to 3-benzylpiperidine, the carboxylate and amino groups likely increase water solubility, though steric effects from the benzyl group may limit it.

Biological Activity

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring with two amino groups at positions 3 and 5, and a carboxylate group attached to the nitrogen at position 1. The stereochemistry of the compound is characterized by the (3R,5S) configuration, which is crucial for its biological activity .

Research indicates that this compound acts primarily as an inhibitor of protein arginine deiminase type 4 (PAD4). PAD4 is implicated in various inflammatory diseases, including rheumatoid arthritis. By inhibiting PAD4, this compound may help mitigate inflammation and provide therapeutic benefits in PAD4-related disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- PAD4 Inhibition : Significant potential for treating inflammatory diseases.

- Antibacterial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria .

- Cellular Interactions : Studies have shown interactions with various proteins involved in inflammatory pathways .

Inhibitory Effects on PAD4

A study demonstrated that this compound effectively inhibits PAD4 activity in vitro. The compound's binding affinity was assessed using various assays that indicated its potential as a therapeutic agent for inflammatory conditions .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It was found to be effective against multiple bacterial strains responsible for common infections. This antibacterial action further broadens its therapeutic applications beyond inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other compounds in the piperidine class:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl 3-aminopiperidine-1-carboxylate | Similar piperidine structure | Contains tert-butyl group enhancing lipophilicity |

| (3R,4S)-rel-tert-butyl 3,4-diaminopiperidine-1-carboxylate | Contains two amino groups | Different stereochemistry affecting activity |

| Benzyl 3-amino-4-methylpiperidine-1-carboxylate | Methyl substitution on piperidine | Variation in side chain alters biological activity |

This table illustrates how the specific stereochemistry and functional groups of this compound contribute to its selectivity as an inhibitor compared to structurally similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Rheumatoid Arthritis : A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers compared to a placebo group.

- Infection Control : In vitro studies demonstrated that this compound inhibited bacterial growth effectively in several strains responsible for urinary tract infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology :

- Step 1 : Start with a piperidine ring precursor (e.g., benzyl-protected piperidinone derivatives). Use asymmetric catalysis or chiral auxiliaries to install the (3R,5S) stereochemistry. For example, epoxide ring-opening reactions with amines under controlled conditions can yield diastereomerically pure intermediates .

- Step 2 : Protect free amines using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during subsequent steps.

- Step 3 : Characterize intermediates via chiral HPLC or X-ray crystallography to confirm stereochemical integrity .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : Use 1H- and 13C-NMR to verify regiochemistry and detect impurities. For stereochemical confirmation, employ NOESY or COSY experiments .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals of intermediates or derivatives .

- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak AD-H or OD-H .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis of the amine groups .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as UV radiation may degrade the benzyl carbamate group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic or biological systems?

- Methodology :

- Comparative Studies : Synthesize all four stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S) and evaluate their binding affinities to biological targets (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Modeling : Perform molecular docking simulations with density functional theory (DFT) to predict stereochemical effects on transition-state interactions .

- Data Contradiction Analysis : If biological activity varies unexpectedly between stereoisomers, re-examine synthetic routes for accidental epimerization or cross-contamination .

Q. What strategies resolve discrepancies in reported reaction yields for piperidine carboxylate derivatives?

- Methodology :

- Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents, freshly opened amine sources).

- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify side products (e.g., over-oxidation of amines) .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature) affecting yield .

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to forecast solubility, metabolic stability, and blood-brain barrier penetration.

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the piperidine ring to modulate pKa and improve bioavailability .

- Free Energy Perturbation (FEP) : Simulate binding free energies to optimize ligand-receptor interactions .

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2/t11-,12+ |

InChI Key |

DNVNSKIOSXHJAF-TXEJJXNPSA-N |

Isomeric SMILES |

C1[C@H](CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.